molecular formula C8H16ClNO2 B1381624 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride CAS No. 1803601-18-4

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride

Cat. No.: B1381624
CAS No.: 1803601-18-4
M. Wt: 193.67 g/mol
InChI Key: JXZFDENWZYTMSP-UHFFFAOYSA-N
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Description

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of cyclopentane, featuring an amino group and a carboxylic acid group attached to a cyclopentane ring, which is further substituted with two methyl groups at the 3-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclopentane or its derivatives.

  • Functionalization: The cyclopentane ring is functionalized through a series of reactions to introduce the amino and carboxylic acid groups.

  • Substitution Reactions: Substitution reactions are employed to add the methyl groups at the 3-position.

  • Acid-Base Reactions: The final step involves converting the carboxylic acid group into its hydrochloride salt form.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: Purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

  • Scaling Up: The synthesis process is scaled up to produce larger quantities, maintaining the same reaction conditions and parameters.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used as reducing agents.

  • Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.

  • Reduction Products: Reduction typically results in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a reagent in biochemical assays and studies involving amino acids and peptides.

  • Industry: It is utilized in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-Amino-2-methylcyclopentane-1-carboxylic acid hydrochloride

  • 1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride

  • 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid hydrochloride

Uniqueness: 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the cyclopentane ring, which influences its chemical reactivity and physical properties compared to similar compounds.

Properties

IUPAC Name

1-amino-3,3-dimethylcyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(2)3-4-8(9,5-7)6(10)11;/h3-5,9H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZFDENWZYTMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(C(=O)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride
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1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride
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1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride
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1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride
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1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride

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